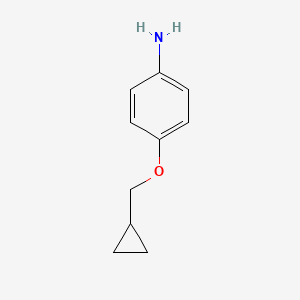

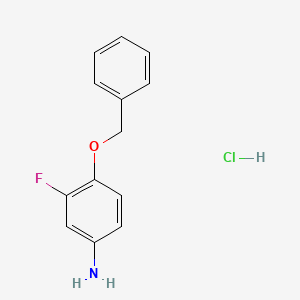

4-(Benzyloxy)-3-fluoroaniline hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluoro-organic compounds is a topic of interest in the field of organic chemistry due to their potential applications. For instance, the synthesis of soluble fluoro-polyimides involves the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides . Although this process does not directly relate to the synthesis of 4-(Benzyloxy)-3-fluoroaniline hydrochloride, it does highlight the reactivity of fluorinated aromatic compounds and the potential for creating complex polymers. Similarly, the synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines using a fluorous oxime tag indicates the versatility of fluoro-organic synthesis and the use of fluorous tags for purification . These methods could potentially be adapted for the synthesis of 4-(Benzyloxy)-3-fluoroaniline hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluoro-organic compounds can be complex, as demonstrated by the study of 4-fluorobenzodifuroxan, which exists as a mixture of four tautomers . This complexity is due to the presence of fluorine, which can influence the electronic distribution and tautomerism in the molecule. While 4-(Benzyloxy)-3-fluoroaniline hydrochloride is not specifically mentioned, the principles of tautomerism and electronic effects of fluorine atoms could be applicable to its molecular structure analysis.

Chemical Reactions Analysis

The reactivity of fluoro-organic compounds is highlighted by the interconversion of 1-oxide/3-oxide in 4-fluorobenzodifuroxan and its reactions with triethylphosphite . This suggests that fluorine atoms in aromatic compounds can significantly affect their chemical behavior. For 4-(Benzyloxy)-3-fluoroaniline hydrochloride, similar considerations of the influence of the fluorine atom on its reactivity would be important, especially in reactions where the fluorine atom could be a site for nucleophilic attack or influence the stability of intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-organic compounds, such as thermal stability, moisture absorption, and hygrothermal stability, are of great interest due to their potential applications . While the papers do not provide specific data on 4-(Benzyloxy)-3-fluoroaniline hydrochloride, they do suggest that the incorporation of fluorine atoms into organic compounds can enhance certain properties, which could be relevant when considering the physical and chemical properties of 4-(Benzyloxy)-3-fluoroaniline hydrochloride.

Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis and Inhibitory Activities

4-(Benzyloxy)-3-fluoroaniline hydrochloride plays a role in the synthesis of N-benzylidene-4-fluoroaniline. In a study by Çelik and Babagil (2019), microwave-assisted synthesis was used to create compounds, including N-benzylidene-4-fluoroaniline, which showed strong inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic applications for enzyme activators (Çelik & Babagil, 2019).

Bioactivation to Reactive Benzoquinoneimines

Research by Rietjens and Vervoort (1991) on the metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, highlighted the formation of reactive benzoquinoneimines as primary reaction products. This study contributes to understanding the bioactivation pathways of fluoroaniline derivatives (Rietjens & Vervoort, 1991).

Fluorescent Probes for Sensing pH and Metal Cations

Tanaka et al. (2001) demonstrated the use of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a related compound, as a fluorescent probe for sensing magnesium and zinc cations. The study provides insight into the application of fluoroaniline derivatives in designing sensitive and selective probes for metal cations (Tanaka et al., 2001).

Photoheterolysis of Haloanilines

Research by Fagnoni, Mella, and Albini (1999) explored the dehalogenation of 4-fluoroaniline via photoheterolysis. This technique can be crucial for synthesizing aryl- and alkylanilines, demonstrating the potential of fluoroaniline derivatives in organic synthesis (Fagnoni, Mella, & Albini, 1999).

Crystal Engineering in Pharmaceutical Cocrystals

Childs et al. (2004) explored crystal engineering strategies involving amine hydrochlorides like fluoxetine hydrochloride, providing insights into the use of fluoroaniline derivatives in designing pharmaceutical cocrystals with altered physical properties and dissolution rates (Childs et al., 2004).

Synthesis and CLOGP Correlation of Imidooxy Anticonvulsants

Farrar et al. (1993) conducted studies on the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, demonstrating the role of fluoroaniline derivatives in developing anticonvulsant medications (Farrar et al., 1993).

Metabolism of Fluoroaniline Derivatives

Duckett et al. (2006) investigated the metabolic fate of 3-chloro-4-fluoroaniline in rats, providing valuable information on the metabolism and transformation of fluoroaniline derivatives in biological systems (Duckett et al., 2006).

Low Dielectric Materials from Fluorinated Polybenzoxazines

Research by Parveen, Thirukumaran, and Sarojadevi (2014) on fluorinated polybenzoxazines, synthesized from fluorinated amines including 4-fluoroaniline, showed their potential in reducing the dielectric constant, indicating applications in advanced technologies (Parveen, Thirukumaran, & Sarojadevi, 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-fluoro-4-phenylmethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO.ClH/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWCZRDLDLFAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633117 | |

| Record name | 4-(Benzyloxy)-3-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3-fluoroaniline hydrochloride | |

CAS RN |

76243-25-9 | |

| Record name | Benzenamine, 3-fluoro-4-(phenylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76243-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-3-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.